1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone
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Overview
Description
1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with dimethyl groups and a piperazine ring substituted with a trifluoromethylphenyl group, linked by a sulfone group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for its application in various industries, including pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or sulfides .
Scientific Research Applications
1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfone group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Pyrasulfotole: (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
1,3-dimethyl-1H-pyrazol-4-yl {4-[3-(trifluoromethyl)phenyl]piperazino} sulfone is unique due to its combination of a pyrazole ring, a piperazine ring, and a sulfone group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-21(2)20-12)26(24,25)23-8-6-22(7-9-23)14-5-3-4-13(10-14)16(17,18)19/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMEUYMQGNGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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